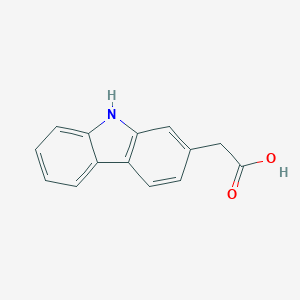

9H-咔唑-2-乙酸

描述

9H-Carbazole-2-acetic acid, also known as 2-(9H-carbazol-9-yl)acetic acid, is a chemical compound with the molecular formula C14H11NO2 . It is used in various applications similar to carbazole-9-carboxylic acid (CCOA) for precolumn (HPLC) derivatization of carbonyl groups .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation has been used for the synthesis of functionalized indoles or carbazoles . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar for the one-pot synthesis of 9H-carbazoles .Molecular Structure Analysis

The molecular structure of 9H-Carbazole-2-acetic acid is complex and detailed analysis can be found in various scientific papers .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Electrochemical oxidation of electrolyte solutions containing carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) monomers was performed in acetonitrile solutions .Physical And Chemical Properties Analysis

Carbazole-based compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . The average mass of 9H-Carbazole-2-acetic acid is 225.243 Da and the monoisotopic mass is 225.078979 Da .科学研究应用

电化学和电致变色性质

聚(2-(9H-咔唑-9-基)乙酸)薄膜表现出显着的电致变色性质。这些薄膜通过氧化电聚合在铂电极上形成,在氧化态下呈绿色,在中性态下透射率高,表明在电致变色器件中具有潜在应用 (Elkhidr 等人, 2021).

抗菌应用

9H-咔唑的衍生物已显示出抗菌活性。各种合成的杂环衍生物表现出作为抗菌剂的潜力,扩大了 9H-咔唑在药物研究中的应用范围 (Salih 等人, 2016).

荧光和包合物性质

咔唑基染料,包括 9H-咔唑衍生物,已对其荧光行为进行了研究。这些化合物的荧光强度受 pH 值和温度等因素的影响,并且在 β-环糊精的存在下表现出增强的荧光 (Lao 等人, 2012).

药物化学和天然产物

9H-咔唑是一种三环芳香分子,经过修饰后具有广泛的生物活性。它的衍生物已显示出抗菌、抗疟疾、抗癌和抗阿尔茨海默病的特性,使其成为药物化学中重要的支架 (Tsutsumi 等人, 2016).

环境化学

9H-咔唑衍生物的环境影响已得到研究,特别是在海洋环境中。它们的转化产物,例如 9H-咔唑-1-乙酸,已评估其在沿海水域中的潜在毒理作用和出现情况 (Ali 等人, 2019).

抗癌特性

一些 9H-咔唑衍生物对癌细胞系表现出抗增殖活性,特别是那些表达雌激素受体的癌细胞系。这突出了它们在癌症治疗研究中的潜力 (Caruso 等人, 2012).

属性

IUPAC Name |

2-(9H-carbazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDSZIKWEGZUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368786 | |

| Record name | 9H-Carbazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole-2-acetic acid | |

CAS RN |

51035-18-8 | |

| Record name | 9H-Carbazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)